molecular formula C7H6F2O2S B1304133 1,4-Difluoro-2-(methylsulfonyl)benzene CAS No. 236739-03-0

1,4-Difluoro-2-(methylsulfonyl)benzene

Cat. No.: B1304133
CAS No.: 236739-03-0
M. Wt: 192.19 g/mol
InChI Key: PDBSFQYRKCUYMB-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-(methylsulfonyl)benzene (DFMSB, CAS: 236739-03-0) is a fluorinated aromatic compound with the molecular formula C₇H₆F₂O₂S and a molecular weight of 192.18 g/mol . Key properties include:

  • Melting Point: 307.8 ± 42.0 °C
  • Density: 1.4 ± 0.1 g/cm³
  • LogP: 0.80 (indicating moderate lipophilicity)
  • Vapor Pressure: 0.0 ± 0.6 mmHg at 25°C
  • Storage: Stable under dry conditions at 2–8°C .

The compound’s structure features two fluorine atoms at the 1,4-positions and a methylsulfonyl group at the 2-position, creating a highly electron-deficient aromatic system. This configuration makes DFMSB valuable in scientific research, particularly as an intermediate in organic synthesis or materials science .

Properties

IUPAC Name

1,4-difluoro-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBSFQYRKCUYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382625
Record name 1,4-Difluoro-2-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236739-03-0
Record name 1,4-Difluoro-2-(methylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=236739-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Difluoro-2-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Difluoro-2-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the fluorination of 2-(methylsulfonyl)benzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically requires a solvent like acetonitrile and may be catalyzed by a transition metal such as palladium.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields .

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-(methylsulfonyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl group can form strong hydrogen bonds with target proteins . These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

1,4-Bis(trifluoromethyl)benzene
  • Substituents : Two trifluoromethyl (-CF₃) groups at 1,4-positions.
  • Key Differences : The -CF₃ groups are bulkier and more electronegative than the methylsulfonyl (-SO₂CH₃) group in DFMSB. This increases hydrophobicity (higher LogP) and thermal stability.
  • Applications : Used in industrial synthesis and as a solvent or fluorinated building block in materials science .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
  • Substituents : A sulfonylurea bridge (-SO₂NHCONH-) linked to a triazine ring.
  • Key Differences : The triazine moiety and urea functionality enable biological activity as acetyl-CoA carboxylase inhibitors , making these compounds effective herbicides.
  • Applications: Agricultural use (e.g., weed control) vs. DFMSB’s non-agrochemical research applications .
1,4-Difluorobenzene
  • Substituents : Only fluorine atoms at 1,4-positions.
  • Key Differences : Lacks the sulfonyl group, resulting in a simpler structure (C₆H₄F₂, MW: 114.09 g/mol) and lower boiling point (~92°C).
  • Applications : Primarily a solvent or intermediate in pharmaceuticals.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Applications Source
1,4-Difluoro-2-(methylsulfonyl)benzene C₇H₆F₂O₂S 192.18 307.8 ± 42.0 1,4-F; 2-SO₂CH₃ Scientific research
1,4-Bis(trifluoromethyl)benzene C₈H₄F₆ 244.11* N/A 1,4-CF₃ Industrial synthesis
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.36* N/A Sulfonylurea; Triazine Herbicide

*Molecular weights calculated based on structural formulas.

Key Findings from Comparisons

Substituent Effects: Electron-Withdrawing Groups (EWGs): DFMSB’s -SO₂CH₃ group enhances polarity and thermal stability compared to -CF₃ or simple fluorine substituents. Biological Activity: Sulfonylurea herbicides rely on triazine and urea moieties for enzyme inhibition, which DFMSB lacks, explaining its non-pesticidal applications.

Application Divergence :

  • DFMSB’s electron-deficient aromatic ring makes it suitable for catalysis or materials research , whereas sulfonylureas are optimized for herbicidal activity .
  • 1,4-Bis(trifluoromethyl)benzene’s hydrophobicity suits it for fluoropolymer synthesis .

Physical Properties :

  • DFMSB’s high melting point (~307°C) reflects strong intermolecular forces due to its polar sulfonyl group, contrasting with simpler fluorobenzenes .

Biological Activity

1,4-Difluoro-2-(methylsulfonyl)benzene is an organic compound characterized by its molecular formula C7H6F2O2S\text{C}_7\text{H}_6\text{F}_2\text{O}_2\text{S}. This compound features a benzene ring substituted with two fluorine atoms and a methylsulfonyl group. Its unique substitution pattern contributes to its chemical properties and biological activities, primarily in the context of organic synthesis and potential therapeutic applications.

  • Molecular Weight : 194.19 g/mol
  • Melting Point : Data not extensively available; however, the stability of similar compounds suggests a moderate melting range.
  • Solubility : Soluble in organic solvents; limited data on aqueous solubility.

Biological Activity Overview

The biological activity of this compound is primarily connected to its role in synthetic organic chemistry, particularly in the Suzuki–Miyaura coupling reaction. This reaction is pivotal for forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules.

This compound acts as a coupling partner in reactions involving palladium catalysts. The compound's reactivity is influenced by environmental factors such as temperature and pH, which can affect the efficiency of the coupling process.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
1,2-Difluoro-4-(methylsulfonyl)benzeneDifferent fluorine substitution patternVaries in reactivity due to different positions of fluorine
1,4-Difluoro-2-(methylthio)benzeneContains a methylthio groupAlters electronic properties and reactivity
1,4-Difluoro-2-(methylsulfinyl)benzeneContains a sulfinyl groupChanges oxidation states and potential reactions

Case Studies and Research Findings

Research has indicated that compounds with similar structures to this compound exhibit significant biological activities:

  • Antimicrobial Activity : Similar sulfonyl-containing compounds have been studied for their potential as antimicrobial agents. For example, studies have shown that sulfonamides possess antibacterial properties due to their ability to inhibit bacterial folate synthesis pathways.
  • Enzyme Inhibition : Research has demonstrated that certain derivatives can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, the presence of electron-withdrawing groups like fluorine enhances binding affinity to target enzymes.
  • Cancer Research : Investigations into structurally related compounds have revealed potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

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